molecular formula C13H16N4O6 B11094698 Methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate

Methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate

Cat. No.: B11094698
M. Wt: 324.29 g/mol
InChI Key: ZOTZMGRKMPFYBV-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate is a chemical compound that belongs to the class of benzoate esters It features a benzoate core substituted with a methyl group, a piperazine ring, and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate typically involves the esterification of 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoic acid+methanolcatalystMethyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate+water\text{2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoic acid+methanolcatalyst​Methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and piperazine groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-methylpiperazin-1-yl)-3-nitrobenzoate: Similar structure but with one less nitro group.

    Ethyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoic acid: The acid form of the compound.

Uniqueness

Methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate is unique due to the presence of both nitro groups and the piperazine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

methyl 2-(3-methylpiperazin-1-yl)-3,5-dinitrobenzoate

InChI

InChI=1S/C13H16N4O6/c1-8-7-15(4-3-14-8)12-10(13(18)23-2)5-9(16(19)20)6-11(12)17(21)22/h5-6,8,14H,3-4,7H2,1-2H3

InChI Key

ZOTZMGRKMPFYBV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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